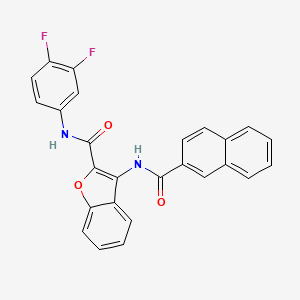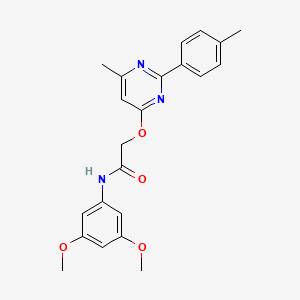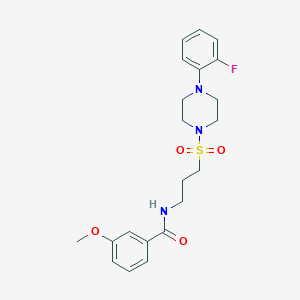
2-Chloro-3-methylquinoline-6-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Chloro-3-methylquinoline-6-sulfonyl chloride" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse chemical properties and biological activities, making them valuable in various chemical and pharmaceutical applications. Although the provided papers do not directly discuss "2-Chloro-3-methylquinoline-6-sulfonyl chloride," they do provide insights into the chemistry of related sulfonyl chloride compounds and their reactivity, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-component reactions, as seen in the synthesis of hexahydroquinolines using a novel Bronsted acidic ionic liquid catalyst . Similarly, the synthesis of anthraquinone-2-sulfonyl chloride involves a mechanism that could be relevant to the synthesis of "2-Chloro-3-methylquinoline-6-sulfonyl chloride" . The formation of dichloro(2-quinolyl)methanesulphenyl chlorides from 2-methylquinolines using thionyl chloride suggests a possible route for introducing sulfonyl chloride groups into quinoline derivatives .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be functionalized at various positions to yield compounds with different chemical properties. The presence of a sulfonyl chloride group, as in the case of "2-Chloro-3-methylquinoline-6-sulfonyl chloride," would introduce both electron-withdrawing and steric effects, potentially influencing the reactivity and stability of the molecule.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For instance, sulfonyl chloride groups can react with amines to form sulfonamides, as demonstrated by the derivatization of amines using anthraquinone-2-sulfonyl chloride . The reactivity of dichloro(2-quinolyl)methanesulphenyl chlorides with secondary amines to form thioamides indicates that similar reactions may be possible with "2-Chloro-3-methylquinoline-6-sulfonyl chloride" . Additionally, the halosulfonylation of 1,7-enynes to synthesize dihydroquinolin-2(1H)-ones suggests that sulfonyl chloride groups can participate in radical-triggered cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-Chloro-3-methylquinoline-6-sulfonyl chloride" would be influenced by its functional groups. The presence of a sulfonyl chloride group typically confers reactivity towards nucleophiles, as seen in the derivatization of alcohols using 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride . The electron-withdrawing nature of the sulfonyl chloride group would also affect the compound's acidity, boiling point, and solubility. The fluorescence derivatization of alcohols suggests that quinoline derivatives can be designed to have specific detection properties in analytical applications .
Aplicaciones Científicas De Investigación
Structural and Chemical Properties
- Sulfonyl Chlorides in Crystal Structures : Sulfonyl chlorides, like 4-fluoroisoquinoline-5-sulfonyl chloride, demonstrate unique structural properties in crystal formation. The positioning of sulfonyl O atoms and chlorosulfonyl groups impacts the molecular conformation and hydrogen bonding, which could have implications for similar compounds like 2-Chloro-3-methylquinoline-6-sulfonyl chloride (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Chemical Reactions and Synthesis
Synthesis of Quinolinium Chlorides : The synthesis of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides, through the reaction of sulfonyl chlorides, has shown potential antimicrobial activity. This demonstrates the usefulness of sulfonyl chloride derivatives in synthesizing bioactive compounds, a pathway that could be relevant for 2-Chloro-3-methylquinoline-6-sulfonyl chloride (Zięba, Wojtyczka, Idzik, & Kępa, 2013).
Formation of Quinazolinones : The reaction involving sulfonyl chlorides to create quinazolinone derivatives, such as in the synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one, illustrates the chemical versatility and potential pharmaceutical applications of sulfonyl chloride compounds (Acharyulu, Dubey, Reddy, & Suresh, 2010).
Analytical and Biological Applications
- Fluorescent Probes for Chloride Detection : The development of fluorescent probes from quinoline derivatives for chloride ion detection in biological systems highlights another research application. These probes, based on methylquinoline chemistry, could relate to the functionalization possibilities of 2-Chloro-3-methylquinoline-6-sulfonyl chloride (Geddes, Apperson, Karolin, & Birch, 2001).
Antioxidant Properties
- Synthesis and Antioxidant Studies : The synthesis of analogues like 2-chloro-5-(methylsulfonamide) anthraquinone, and their subsequent evaluation for antioxidant properties, reveals the potential of sulfonyl chloride compounds in generating bioactive molecules with health-related benefits (Lakshman, Murthy, & Rao, 2020).
Dental and Bone Growth Studies
- Markers and Fixatives in Growth Studies : Compounds like chloro-s-triazines, related in reactivity to sulfonyl chlorides, have been used as markers and fixatives in the study of growth in teeth and bones. This suggests potential applications of 2-Chloro-3-methylquinoline-6-sulfonyl chloride in similar biomedical research (Goland & Grand, 1968).
Direcciones Futuras
The future directions in the research of 2-Chloro-3-methylquinoline-6-sulfonyl chloride and its derivatives could involve the development of more efficient and environmentally friendly synthesis methods . Additionally, further exploration of the biological and pharmaceutical activities of these compounds could lead to the development of new therapeutic agents .
Propiedades
IUPAC Name |
2-chloro-3-methylquinoline-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S/c1-6-4-7-5-8(16(12,14)15)2-3-9(7)13-10(6)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKQNDLNPNPCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylquinoline-6-sulfonyl chloride | |
CAS RN |
1181699-76-2 |
Source


|
| Record name | 2-chloro-3-methylquinoline-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea](/img/structure/B3011481.png)
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011482.png)
![4-[[(2-Cyclopentylacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B3011483.png)
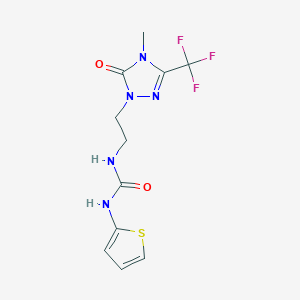
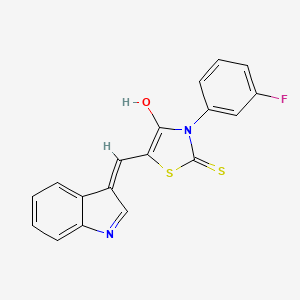
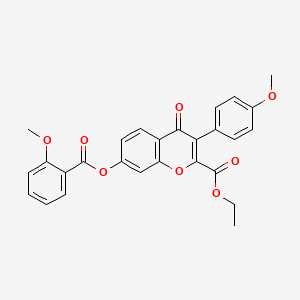
![Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate](/img/structure/B3011488.png)
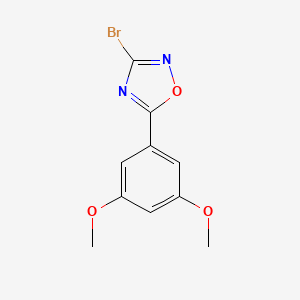
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3011493.png)
![Bicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3011498.png)
![2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide](/img/structure/B3011499.png)
